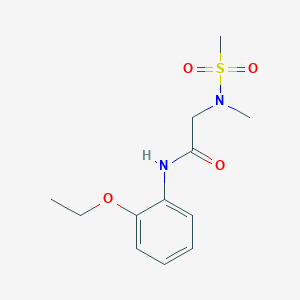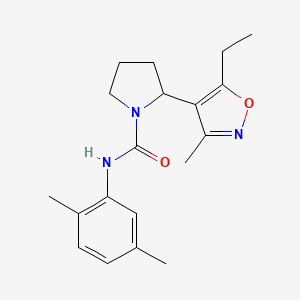![molecular formula C17H15FN2O3 B4462495 N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4462495.png)
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide
Descripción general
Descripción
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide, commonly known as 'FAK inhibitor 14', is a small molecule inhibitor that targets the Focal Adhesion Kinase (FAK) protein. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK has been reported in various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 targets the N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide protein, which plays a crucial role in cell adhesion, migration, and survival. N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide is overexpressed in various types of cancer, making it an attractive target for cancer therapy. N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 binds to the ATP-binding site of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide, inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of cancer cell growth, migration, and survival.
Biochemical and Physiological Effects:
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 has been shown to have a significant impact on cancer cell growth, migration, and survival. In vitro studies have demonstrated that N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 can induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have also shown that N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 can reduce tumor growth and metastasis in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, making it an attractive target for research. However, N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 has some limitations. It is not highly selective for N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide and can also inhibit other kinases. It also has poor solubility, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14. One direction is to improve its selectivity for N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide and reduce its off-target effects. Another direction is to develop more potent and soluble analogs of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14. Additionally, further studies are needed to understand the mechanism of action of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 and its potential use in combination with other cancer therapies.
Aplicaciones Científicas De Investigación
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 can inhibit the growth and migration of various cancer cell lines, including breast, ovarian, and pancreatic cancer. In vivo studies have also demonstrated the efficacy of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide inhibitor 14 in reducing tumor growth and metastasis in mouse models of cancer.
Propiedades
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-11(21)12-4-3-7-15(9-12)20-16(22)10-19-17(23)13-5-2-6-14(18)8-13/h2-9H,10H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUZEBJEBNGNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4462416.png)

![6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4462428.png)
![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B4462431.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4462445.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)valine](/img/structure/B4462456.png)
![5-methyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4462457.png)
![N-(2-methoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462458.png)
![N-(2-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462471.png)

![N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4462488.png)
![ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)

![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4462502.png)